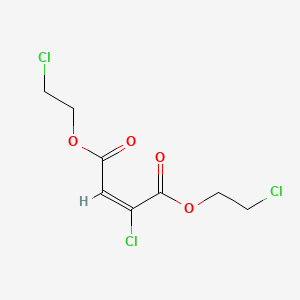

Chloromaleic acid bis(2-chloroethyl) ester

Description

Structure

3D Structure

Properties

CAS No. |

63917-05-5 |

|---|---|

Molecular Formula |

C8H9Cl3O4 |

Molecular Weight |

275.5 g/mol |

IUPAC Name |

bis(2-chloroethyl) (E)-2-chlorobut-2-enedioate |

InChI |

InChI=1S/C8H9Cl3O4/c9-1-3-14-7(12)5-6(11)8(13)15-4-2-10/h5H,1-4H2/b6-5+ |

InChI Key |

XUQCASQMCKGRHJ-AATRIKPKSA-N |

Isomeric SMILES |

C(CCl)OC(=O)/C=C(\C(=O)OCCCl)/Cl |

Canonical SMILES |

C(CCl)OC(=O)C=C(C(=O)OCCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromaleic Acid Bis 2 Chloroethyl Ester

Established Synthetic Routes

The most well-documented approach to synthesizing Chloromaleic acid bis(2-chloroethyl) ester involves a two-step process: the esterification of a maleic precursor followed by the chlorination of the resulting unsaturated ester.

Synthesis via Maleic Anhydride (B1165640) and 2-Chloroethanol (B45725) with Subsequent Chlorination

The synthesis commences with the esterification of maleic anhydride using 2-chloroethanol to form the intermediate, bis(2-chloroethyl) maleate (B1232345). This reaction is a classic example of Fischer-Speier esterification. The synthesis of maleates from maleic anhydride is a two-stage process. The first stage, the formation of the monoester, is a rapid, non-catalytic, and virtually irreversible reaction that occurs readily. The second stage, the conversion of the monoester to the diester, is a slower, reversible reaction that requires a catalyst to proceed efficiently. researchgate.net

Following the formation of bis(2-chloroethyl) maleate, the subsequent step is the chlorination of the carbon-carbon double bond. This addition reaction typically involves treating the unsaturated ester with a chlorinating agent, such as chlorine gas (Cl₂). The reaction of chlorine with α,β-unsaturated esters can yield a mixture of products, including the desired dichloride adduct. rsc.org The mechanism often proceeds through a chloronium ion intermediate, which is then attacked by a chloride ion. rsc.org

Catalytic Systems and Reaction Optimizations in Esterification and Chlorination

Esterification: The efficiency of the esterification of maleic anhydride is highly dependent on the catalytic system employed. Common homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. researcher.life Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15, Dowex 50WX8), are also effective and offer the advantage of easier separation from the reaction mixture. researcher.lifeisites.info Studies on the esterification with various alcohols have shown that phosphotungstic acid can be a highly active catalyst. researcher.life

Reaction parameters are optimized to maximize the yield of the diester. Key variables include:

Temperature: Higher temperatures generally increase the reaction rate. For instance, kinetic studies with butanol have been conducted in the 383–413 K range. researcher.life

Reactant Molar Ratio: An excess of the alcohol (2-chloroethanol) is typically used to shift the equilibrium towards the formation of the diester. researcher.life

Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. researchgate.net

Water Removal: As water is a byproduct of the esterification, its continuous removal (e.g., through azeotropic distillation) is crucial to drive the reaction to completion. researchgate.net

The table below summarizes kinetic data from a study on the esterification of maleic anhydride with hexan-1-ol, providing insights into the relative efficacy of different catalyst types.

| Catalyst | Kinetic Equation Proportionality | Activation Energy (Ea) (kJ/mol) |

| Sulfuric acid | r = k * c_cat * c_monoester | 60.2 ± 0.8 |

| Tetrabutyl titanate | r = k * c_monoester * c_alcohol | 71.9 ± 1.7 |

| None (uncatalyzed) | r = k * c_monoester² | 75.2 ± 0.4 |

Data adapted from kinetic studies on maleic anhydride esterification. researchgate.net

Chlorination: The chlorination of α,β-unsaturated esters can be optimized by controlling the reaction conditions to favor the desired dichloro product and minimize side reactions. The presence of acid, generated as a byproduct (HCl), can sometimes catalyze undesired reactions. The use of acid scavengers, such as pyridine, can mitigate these effects by neutralizing the acid, thereby allowing the chlorination to proceed cleanly via the carbon-carbon π-bond (chloronium ion) mechanism. rsc.org However, for esters, the product ratios are not significantly affected by the addition of pyridine. rsc.org

Exploration of Alternative Synthetic Pathways

Beyond the primary route, alternative synthetic strategies can be envisioned, primarily involving the use of pre-chlorinated starting materials.

Routes Involving Chloromaleic Acid Derivatives

The reaction would proceed as follows: Chloromaleic anhydride reacts with two equivalents of 2-chloroethanol to yield this compound. This approach is analogous to the synthesis of other esters from their corresponding anhydrides. orgosolver.comtcichemicals.com The advantage lies in having the chlorine atom already incorporated into the maleic backbone, thus circumventing the need for a post-esterification chlorination of the double bond.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: In the chlorination of the intermediate bis(2-chloroethyl) maleate, the addition of chlorine across the double bond is the primary reaction. However, in reactions with unsymmetrical alkenes, chlorination in the presence of a nucleophilic solvent (like an alcohol) can lead to a mixture of dichloride and methoxy (B1213986) chloride products, with both Markovnikov and anti-Markovnikov regioselectivity. rsc.org For a symmetrical ester like bis(2-chloroethyl) maleate, the main consideration is achieving 1,2-dichloro addition across the double bond.

Stereoselectivity: The addition of chlorine to the double bond of the maleate ester typically results in an anti-addition, proceeding through the cyclic chloronium ion intermediate. This leads to the formation of a racemic mixture of enantiomers. Achieving stereoselectivity in the chlorination of such substrates is a significant challenge. While methods for the asymmetric α-chlorination of β-keto esters using chiral catalysts (e.g., hybrid Cinchona alkaloids) have been developed with high enantiomeric excess (up to 97% ee), these are typically for chlorination at an α-carbon adjacent to a carbonyl group, not addition across a C=C double bond. acs.orgnih.gov Developing a stereoselective chlorination for bis(2-chloroethyl) maleate would likely require the design of a specific chiral catalyst capable of differentiating the prochiral faces of the double bond.

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound focuses on reducing hazardous substances, improving atom economy, and using environmentally benign catalysts and solvents. mtu.edu

Esterification:

Catalysts: Replacing corrosive homogeneous acid catalysts like sulfuric acid with solid, recyclable catalysts such as ion-exchange resins (e.g., Amberlyst 131H+) or deep eutectic solvents (DESs) represents a significant green improvement. isites.info These heterogeneous catalysts minimize waste and corrosion problems.

Solvents: The use of greener solvents is a key consideration. While some esterifications are performed neat, others may use solvents for azeotropic water removal. Selecting solvents with better environmental, health, and safety profiles is crucial. Dialkyl carbonates, such as dimethyl carbonate (DMC), are recognized as green reagents and solvents that can be used in various organic syntheses. frontiersin.orgnih.gov

Chlorination:

Reagents: Traditional chlorination often uses chlorine gas, which is highly toxic and corrosive. Alternative, safer chlorinating agents are a focus of green chemistry research. N-chlorosuccinimide (NCS) is a solid, easier-to-handle source of electrophilic chlorine. acs.orgnih.gov

Catalysis: Bio-inspired catalytic systems, mimicking enzymes like chloroperoxidase, are being explored for electrophilic chlorination using benign oxidants like hydrogen peroxide (H₂O₂) and a chloride source. nih.govacs.org While still in development, these methods offer a potential future pathway for environmentally friendly chlorinations. Electrocatalytic methods for the dichlorination of alkenes also represent a sustainable alternative, using electrons as traceless reagents to avoid harsh chemical oxidants. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and safer.

Solvent-Free and Catalyst-Free Methodologies

The pursuit of greener chemical processes has led to the development of solvent-free and catalyst-free reaction conditions. In the context of esterification, such methodologies are highly desirable as they reduce environmental impact and simplify product purification.

The direct esterification of a carboxylic acid, such as chloromaleic acid, with an alcohol like 2-chloroethanol, typically requires elevated temperatures to proceed without a catalyst. A hypothetical solvent-free approach would involve heating a mixture of chloromaleic acid or its anhydride with a stoichiometric excess of 2-chloroethanol. The reaction would likely necessitate high temperatures to drive the equilibrium towards the product by removing the water byproduct. nih.gov

For similar esterification reactions, high-speed ball-milling has emerged as a solvent-free technique that can facilitate reactions at room temperature through mechanical activation. nih.gov However, the applicability of this method to the specific synthesis of this compound has not been reported.

Another potential uncatalyzed, solvent-free approach could involve the use of a highly reactive acylating agent derived from chloromaleic acid, such as its acid chloride. The reaction of chloromaleoyl chloride with 2-chloroethanol would be exothermic and proceed without the need for a catalyst, yielding the desired ester and hydrogen chloride gas. researchgate.netiiste.org This method, while potentially effective, would generate a corrosive byproduct.

It is important to note that without experimental data, the optimal conditions, potential side reactions (such as ether formation from 2-chloroethanol at high temperatures), and yields for a solvent-free and catalyst-free synthesis of this compound remain speculative.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. scranton.edu

The direct esterification of chloromaleic acid with 2-chloroethanol to form this compound and water represents a reaction with a relatively high theoretical atom economy. The only byproduct is water. The reaction of chloromaleic anhydride with 2-chloroethanol would, in principle, have a 100% atom economy as it is an addition reaction where the alcohol opens the anhydride ring to form a monoester, which would then need to be further esterified.

To maximize atom economy and minimize waste, the chosen synthetic route should ideally avoid the use of stoichiometric reagents that are not incorporated into the final product. For instance, using a catalytic amount of a reusable solid acid catalyst would be preferable to using a stoichiometric amount of a soluble acid catalyst that would require neutralization and result in salt waste.

Waste minimization strategies also extend to the use of solvents. A solvent-free approach, as discussed in the previous section, would be the most effective strategy for minimizing solvent-related waste. If a solvent is necessary, the choice of a green, recyclable solvent would be a key consideration.

The following table provides a theoretical calculation of the atom economy for the direct esterification of chloromaleic acid with 2-chloroethanol.

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Chloromaleic Acid | C₄H₃ClO₄ | 150.52 | 1 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 2 |

| Product | |||

| This compound | C₈H₉Cl₃O₄ | 275.51 | 1 |

| Water | H₂O | 18.02 | 2 |

Calculation of Atom Economy:

Total Mass of Reactants: 150.52 + 2 * 80.51 = 311.54 g/mol

Mass of Desired Product: 275.51 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) * 100

Atom Economy (%) = (275.51 / 311.54) * 100 ≈ 88.43%

This calculation demonstrates that even in a direct esterification, not all reactant atoms are incorporated into the desired product due to the formation of water as a byproduct.

Chemical Reactivity and Mechanistic Investigations of Chloromaleic Acid Bis 2 Chloroethyl Ester

Reactivity of the Ester Functionalities.

The ester groups in Chloromaleic acid bis(2-chloroethyl) ester are susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the chloromaleic backbone.

Hydrolysis Pathways and Kinetics.

The hydrolysis of the ester linkages in molecules like this compound is a critical degradation pathway. Generally, maleic acid esters undergo hydrolysis to yield maleic acid and the corresponding alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au This reaction can be catalyzed by either acid or base.

Under aqueous conditions, the reaction proceeds via nucleophilic attack of a water molecule on the ester's carbonyl carbon. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, leading to the formation of a carboxylate salt and 2-chloroethanol (B45725). Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water.

Table 1: Illustrative Pseudo-First-Order Hydrolysis Kinetics (Analogous System)

| Reactant | Condition | Rate Constant (k') | Half-life (t1/2) |

|---|---|---|---|

| Bis(2-chloroethyl) ether | pH 3, Persulfate Activation | ~0.05 min-1 | ~14 min |

| Bis(2-chloroethyl) ether | pH 7, Persulfate Activation | Variable | Variable |

| Bis(2-chloroethyl) ether | pH > 7, Persulfate Activation | Variable | Variable |

Note: Data is based on the degradation of the analogous compound bis(2-chloroethyl) ether and is for illustrative purposes only. nih.gov

Transesterification Reactions with Various Alcohols.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and is an equilibrium process. masterorganicchemistry.com For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new diester and the release of 2-chloroethanol.

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction's equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products (e.g., 2-chloroethanol) from the reaction mixture.

Table 2: Examples of Transesterification Reactions (General)

| Ester Substrate | Alcohol | Catalyst | Product |

|---|---|---|---|

| Methyl Ester | Ethanol | NaOCH2CH3 (Base) | Ethyl Ester |

| Ethyl Ester | Methanol | H2SO4 (Acid) | Methyl Ester |

| Triglycerides | Methanol | KOH (Base) | Fatty Acid Methyl Esters (Biodiesel) |

Note: This table provides general examples of transesterification reactions. masterorganicchemistry.comresearchgate.net

Aminolysis Reactions for Amide Synthesis.

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. researchgate.net This reaction is fundamental for the synthesis of amides from ester precursors. organic-chemistry.org The reaction of this compound with a primary or secondary amine would yield the corresponding diamide (B1670390) and 2-chloroethanol.

The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (2-chloroethoxy) as a leaving group. The reaction is often carried out at elevated temperatures, and while it can proceed without a catalyst, certain catalysts can enhance the reaction rate. organic-chemistry.org

Reactivity of the Chloro Substituents on the Ethyl Chains.

Nucleophilic Substitution Reactions (SN1, SN2).

The carbon-chlorine bond in the 2-chloroethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. As a primary alkyl halide, it is expected to undergo nucleophilic substitution predominantly via an SN2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center in a single concerted step.

A wide range of nucleophiles can displace the chloride ion, including hydroxides, alkoxides, cyanides, and amines. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. SN1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary alkyl halides unless there is significant resonance stabilization, which is not the case here.

Studies on the related compound bis(2-chloroethyl) ether have shown that it undergoes nucleophilic substitution in biological systems, reacting with sulfur-containing nucleophiles. nih.gov

Table 3: Potential SN2 Reactions of the 2-Chloroethyl Group

| Nucleophile | Product Functional Group | Mechanism |

|---|---|---|

| OH- (Hydroxide) | -CH2CH2OH (Alcohol) | SN2 |

| RO- (Alkoxide) | -CH2CH2OR (Ether) | SN2 |

| CN- (Cyanide) | -CH2CH2CN (Nitrile) | SN2 |

| R-NH2 (Amine) | -CH2CH2NHR (Amine) | SN2 |

Elimination Reactions for Olefin Formation.

In the presence of a strong, sterically hindered base, the 2-chloroethyl groups can undergo an elimination reaction (E2 mechanism) to form a vinyl group, resulting in the formation of Chloromaleic acid bis(vinyl) ester. The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine, while simultaneously the chloride ion departs.

This type of reaction is well-documented for similar structures. For example, bis(2-chloroethyl) ether reacts with strong bases like potassium hydroxide to yield divinyl ether. wikipedia.org It is highly probable that this compound would exhibit analogous reactivity under similar conditions. The use of a strong, non-nucleophilic base would favor elimination over substitution.

Formation of Quaternary Ammonium (B1175870) Salts and Other Derivatives

The presence of terminal chlorine atoms on the two ethyl ester chains makes this compound a prime substrate for nucleophilic substitution reactions. A significant reaction in this class is the formation of bis-quaternary ammonium salts through reaction with tertiary amines, a process known as the Menshutkin reaction.

This transformation involves the displacement of the chloride ions by the nucleophilic nitrogen atom of a tertiary amine, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. The reaction is typically carried out in a suitable solvent, and the rate can be influenced by factors such as the structure of the tertiary amine, the solvent polarity, and the temperature. dnu.dp.uaresearchgate.net The synthesis of a quaternary ammonium salt from a very similar compound, the 2-chloroethyl maleate (B1232345) ester of epoxidized soybean oil, has been successfully achieved by reacting it with triethylamine (B128534) (TEA) in a tetrahydrofuran (B95107) (THF) solvent, with sodium iodide added as a catalyst. nih.gov This suggests a viable pathway for the quaternization of this compound.

The general reaction can be represented as: Cl-CH₂CH₂-OOC-CH=CCl-COO-CH₂CH₂-Cl + 2 NR₃ → [R₃N⁺-CH₂CH₂-OOC-CH=CCl-COO-CH₂CH₂-N⁺R₃] 2Cl⁻

The resulting bis-quaternary ammonium salts are ionic compounds with potentially altered solubility and biological activity profiles compared to the parent ester. The properties of the final salt can be tuned by varying the structure of the tertiary amine used in the reaction.

| Tertiary Amine (NR₃) | Expected Quaternary Ammonium Salt Product |

| Trimethylamine (N(CH₃)₃) | Chloromaleic acid bis[2-(trimethylammonio)ethyl] ester dichloride |

| Triethylamine (N(CH₂CH₃)₃) | Chloromaleic acid bis[2-(triethylammonio)ethyl] ester dichloride |

| Pyridine (C₅H₅N) | 1,1'-[Chloromaleoyloxybis(ethane-2,1-diyl)]dipyridinium dichloride |

| N,N-Dimethylaniline (C₆H₅N(CH₃)₂) | Chloromaleic acid bis[2-(N,N-dimethyl-N-phenylammonio)ethyl] ester dichloride |

Reactions Involving the Chloromaleic Acid Backbone

The chlorinated double bond of the maleic acid core is susceptible to a variety of addition reactions, providing a route to modify the central part of the molecule.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. rsc.org The product of this reaction would be the corresponding Chlorosuccinic acid bis(2-chloroethyl) ester . The hydrogenation of maleic acid and its derivatives to succinic acid is a well-established industrial process. rsc.orgtue.nl The reaction conditions, such as temperature, pressure, and catalyst choice, are critical for achieving high conversion and selectivity.

Halogenation: As is characteristic of alkenes, the double bond can undergo electrophilic addition with halogens like chlorine (Cl₂) or bromine (Br₂). This reaction would proceed by breaking the π-bond and forming two new carbon-halogen bonds on the adjacent carbons, yielding a dihalo-succinic acid derivative. The halogenation of maleic anhydride (B1165640) to produce a dihalo succinic anhydride intermediate is a known process. google.com The reaction with bromine or chlorine is expected to be facile. mt.com

Cycloadditions: The electron-deficient nature of the double bond, enhanced by the presence of two ester groups and a chlorine atom, makes this compound a potent dienophile in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. wikipedia.org It can react with a conjugated diene to form a six-membered ring adduct. Chloromaleic anhydride, a closely related compound, is known to participate in Diels-Alder reactions. acs.org The stereochemistry and reaction rate of the cycloaddition are governed by the electronic properties of both the diene and the dienophile. researchgate.net

| Diene | Expected Diels-Alder Adduct |

| 1,3-Butadiene | 4-Chloro-4,5-bis[2-(chloroethoxy)carbonyl]cyclohex-1-ene |

| Cyclopentadiene | 5-Chloro-5,6-bis[2-(chloroethoxy)carbonyl]bicyclo[2.2.1]hept-2-ene |

| Anthracene | 9,10-Dihydro-9,10-ethanoanthracene-11-chloro-11,12-dicarboxylic acid bis(2-chloroethyl) ester |

The chlorine atom directly attached to the carbon-carbon double bond significantly influences the reactivity of the maleic acid backbone through a combination of inductive and resonance effects.

Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the double bond, making it more electron-deficient (electrophilic). This deactivation generally makes the double bond less reactive towards electrophilic addition compared to an unsubstituted maleate ester. However, it significantly enhances its reactivity towards nucleophilic attack (e.g., in Michael additions) and increases its potency as a dienophile in Diels-Alder reactions. wikipedia.org

Therefore, the net electronic effect of the chlorine atom is electron withdrawal, which governs the primary modes of reactivity for the double bond, favoring reactions with nucleophiles and dienes.

Advanced Mechanistic Studies

While specific mechanistic studies on this compound are not widely available, the principles of physical organic chemistry allow for the prediction of how such investigations would be conducted and what they might reveal.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step. libretexts.org This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). princeton.edu

Application in Hydrogenation: In the catalytic hydrogenation of the double bond, a primary KIE could be observed if C-H bond formation is part of the rate-determining step. By using a deuterium (B1214612) source (e.g., D₂ gas or a deuterated transfer agent like DCOOH rsc.org), a kH/kD > 1 would suggest that hydrogen (or deuterium) transfer to the carbon backbone is mechanistically significant in the slowest step of the reaction.

Application in Elimination Reactions: The 2-chloroethyl groups could potentially undergo elimination reactions to form a vinyl ester, particularly in the presence of a strong base. If the C-H bond on the carbon adjacent to the chlorine is broken in the rate-determining step (an E2 mechanism), substituting that hydrogen with deuterium would result in a significant primary KIE (typically kH/kD = 2-7). wikipedia.org A kH/kD ≈ 1 would suggest a mechanism where this C-H bond is not broken in the slow step, such as an E1 mechanism.

The stability and reactivity of this compound are expected to be highly dependent on the pH of the medium due to the presence of ester linkages.

Ester Hydrolysis: The ester groups are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. libretexts.org

Acidic Conditions (Low pH): Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible and typically does not go to completion. libretexts.org

Neutral Conditions (pH ≈ 7): The rate of uncatalyzed hydrolysis is generally very slow.

Basic Conditions (High pH): Under alkaline conditions, the ester undergoes saponification. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible and proceeds to completion, yielding the carboxylate salt (chloromaleate) and 2-chloroethanol. libretexts.org The rate of hydrolysis shows a direct dependence on the hydroxide ion concentration. nih.gov

C-Cl Bond Hydrolysis: The carbon-chlorine bonds in the 2-chloroethyl groups may also undergo hydrolysis, particularly under conditions that favor SN1 or SN2 reactions. Studies on analogous compounds like 2-chloroethyl ethyl sulfide (B99878) show that hydrolysis can proceed through the formation of intermediate sulfonium (B1226848) salts, and the reaction kinetics can be complex. nih.govosti.gov The rate of this hydrolysis could also be influenced by pH.

| pH Condition | Primary Reaction | Expected Products | Reaction Characteristics |

| Strongly Acidic (pH < 3) | Acid-Catalyzed Ester Hydrolysis | Chloromaleic acid + 2-Chloroethanol | Reversible; Equilibrium |

| Neutral (pH ≈ 7) | Minimal Reaction | Stable (slow hydrolysis) | Very slow reaction rate |

| Strongly Basic (pH > 11) | Base-Catalyzed Ester Hydrolysis (Saponification) | Chloromaleate salt + 2-Chloroethanol | Irreversible; Completion |

Derivatization Strategies and Analog Synthesis of Chloromaleic Acid Bis 2 Chloroethyl Ester

Synthesis of Polymerizable Derivatives.

Due to a lack of specific literature on the polymerization of Chloromaleic acid bis(2-chloroethyl) ester, this section explores potential pathways for creating polymerizable derivatives based on the known reactivity of its constituent functional groups: the electron-deficient carbon-carbon double bond of the chloromaleic acid core and the reactive 2-chloroethyl ester groups.

Incorporation into Polymeric Architectures.

The incorporation of this compound into polymeric architectures could theoretically be achieved through two main strategies: direct polymerization of the maleate (B1232345) double bond or by utilizing the reactivity of the chloroethyl groups for post-polymerization modification or as initiation sites.

One hypothetical approach involves the copolymerization of this compound with other vinyl monomers. The electron-poor nature of the maleate double bond suggests that it would likely participate in alternating copolymerization with electron-rich monomers such as styrenes or vinyl ethers. This would lead to the introduction of the this compound unit in a regular, alternating fashion within the polymer chain. The resulting copolymer would possess pendant chloroethyl ester groups, which could be further functionalized.

Another potential route is to first synthesize a polymer with reactive sites and then graft this compound onto the polymer backbone. For example, a polymer with pendant hydroxyl or amino groups could be reacted with the ester, although this would likely involve displacement of the chloroethyl group rather than reaction at the maleate core and would fundamentally alter the structure of the monomer unit.

Exploration of Radical and Controlled Polymerization Techniques.

The double bond of the chloromaleic moiety is a potential site for radical polymerization. However, maleic anhydride (B1165640) and its simple esters are known to be reluctant to homopolymerize via conventional free radical polymerization due to steric hindrance and the electron-withdrawing nature of the adjacent carbonyl groups. They typically undergo copolymerization with other monomers. It is plausible that this compound would exhibit similar behavior.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could offer more precise control over the copolymerization of a monomer derived from this compound. For instance, a derivative could be synthesized where the chloroethyl groups are replaced with moieties suitable for initiating or participating in CRP. This would allow for the synthesis of well-defined block copolymers or polymers with complex architectures containing the chloromaleate unit.

The following table outlines hypothetical polymerization strategies:

| Polymerization Technique | Monomer(s) | Potential Polymer Architecture |

| Free Radical Copolymerization | This compound + Styrene | Alternating Copolymer |

| ATRP | Functionalized Chloromaleate derivative + Methyl Methacrylate | Block Copolymer |

| RAFT | This compound + Vinyl Acetate | Gradient Copolymer |

Synthesis of Compounds with Designed Chemical Functions.

The presence of multiple reactive sites in this compound—the double bond, the ester linkages, and the terminal chlorides—suggests its potential as a scaffold for the synthesis of more complex molecules with tailored functionalities.

Formation of Complex Organic Molecules.

The electrophilic double bond of the chloromaleic core is susceptible to nucleophilic attack. Reactions with various nucleophiles could lead to the formation of a diverse range of addition products. For example, reaction with amines or thiols could yield functionalized succinate (B1194679) derivatives.

Furthermore, the two 2-chloroethyl ester groups provide handles for further derivatization. These groups are susceptible to nucleophilic substitution by a variety of nucleophiles, such as azides, cyanides, or other functional groups, which could be used to introduce specific properties or to build more complex molecular structures.

Preparation of Novel Cyclic and Heterocyclic Compounds.

The structure of this compound is conducive to the synthesis of cyclic and heterocyclic compounds. Intramolecular cyclization reactions could potentially be triggered under specific conditions.

A plausible route to heterocyclic compounds involves the reaction with bifunctional nucleophiles. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives through a condensation reaction involving the ester groups and the double bond. Similarly, reaction with diamines could potentially yield diazepine (B8756704) or other nitrogen-containing heterocyclic systems. The chloroethyl groups could also participate in cyclization reactions, for example, by reaction with a nucleophile that has also reacted at the maleate core, leading to the formation of larger ring systems.

The table below summarizes some hypothetical reactions for the synthesis of functionalized and cyclic compounds:

| Reactant | Reaction Type | Potential Product Class |

| Primary Amine | Michael Addition | Functionalized Succinate Derivative |

| Hydrazine | Condensation/Cyclization | Pyridazinone Derivative |

| 1,2-Ethanedithiol | Nucleophilic Substitution | Dithiane Derivative |

| Sodium Azide | Nucleophilic Substitution | Diazido Derivative |

Structure-Reactivity Relationships in Novel Derivatives.

The reactivity of derivatives of this compound would be intrinsically linked to their molecular structure. The electronic and steric effects of substituents introduced through derivatization would significantly influence the reactivity of the remaining functional groups.

For instance, the introduction of electron-donating groups onto the maleate backbone via a Michael addition reaction would be expected to decrease the electrophilicity of the double bond, making it less susceptible to further nucleophilic attack. Conversely, the introduction of electron-withdrawing groups would enhance its electrophilic character.

The nature of the ester group also plays a crucial role. Modification of the 2-chloroethyl ester to other ester functionalities would alter the susceptibility of the carbonyl group to nucleophilic acyl substitution. For example, replacing the chloroethyl groups with more sterically hindered alcohol moieties would likely decrease the rate of hydrolysis or other nucleophilic attacks at the ester carbonyl.

Quantitative Structure-Activity Relationship (QSAR) models could be hypothetically developed for a series of derivatives to correlate specific structural features with their reactivity. Descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft steric parameters), and computational descriptors (e.g., HOMO/LUMO energies) could be used to build predictive models for the reactivity of new analogs. Such models would be invaluable in the rational design of novel derivatives with desired chemical properties.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of Chloromaleic acid bis(2-chloroethyl) ester.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

¹H Nuclear Magnetic Resonance (¹H NMR): The predicted ¹H NMR spectrum of this compound would exhibit three distinct signals corresponding to the three non-equivalent proton environments in the molecule.

The single vinylic proton attached to the carbon-carbon double bond is expected to appear as a singlet in the downfield region (around 6.5-7.0 ppm). Its chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the deshielding effect of the two ester carbonyl groups.

The four protons of the two methylene (B1212753) groups adjacent to the ester oxygen atoms (-O-CH₂ -) would likely resonate as a triplet around 4.4-4.6 ppm.

The four protons of the two methylene groups adjacent to the chlorine atoms (-CH₂ -Cl) are predicted to appear as a triplet at a slightly more upfield position, around 3.7-3.9 ppm. The splitting of these two methylene signals into triplets is due to the coupling between the adjacent, non-equivalent methylene groups (³J coupling).

¹³C Nuclear Magnetic Resonance (¹³C NMR): The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the symmetrical molecule.

The carbonyl carbons of the ester groups are anticipated to be the most downfield, in the range of 163-166 ppm. libretexts.org

The two sp²-hybridized carbons of the double bond would appear in the vinylic region. The carbon atom bonded to the chlorine atom is predicted to be around 130-135 ppm, while the carbon bonded to the hydrogen atom would be at a slightly different shift, likely in a similar region.

The carbon of the methylene group bonded to the oxygen atom (-C H₂-O) is expected in the 65-70 ppm range. libretexts.org

The carbon of the methylene group bonded to the chlorine atom (-C H₂-Cl) would likely resonate in the 40-45 ppm range. libretexts.orgaip.org

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=CH - | 6.75 | s (singlet) | 1H | -C =O | 164.5 |

| -O-CH₂ -CH₂Cl | 4.50 | t (triplet) | 4H | -C Cl=CH- | 133.0 |

| -OCH₂-CH₂ Cl | 3.80 | t (triplet) | 4H | -CCl=C H- | 131.0 |

| -O-C H₂- | 67.0 | ||||

| -C H₂-Cl | 42.0 |

2D NMR Techniques: To confirm these assignments and establish the connectivity of the molecule, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two adjacent methylene groups (-O-CH₂ -CH₂ -Cl), confirming their ³J coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at ~4.50 ppm to the carbon signal at ~67.0 ppm, and the proton signal at ~3.80 ppm to the carbon signal at ~42.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be expected from the vinylic proton (~6.75 ppm) to the carbonyl carbons (~164.5 ppm) and the other vinylic carbon (~133.0 ppm). Additionally, correlations from the methylene protons next to the oxygen (~4.50 ppm) to the carbonyl carbon (~164.5 ppm) would confirm the ester linkage.

While 2D NMR techniques establish the covalent framework, Nuclear Overhauser Effect (NOE) experiments provide information about the through-space proximity of atoms, which is essential for conformational analysis. acdlabs.comlibretexts.org For a molecule like this compound, which has several rotatable single bonds, NOE spectroscopy (in the form of NOESY or ROESY experiments) could offer insights into its preferred three-dimensional structure in solution. acdlabs.comcolumbia.edu

A key area of interest would be the relative orientation of the two ester side chains. A NOESY or ROESY experiment could detect spatial proximity between the vinylic proton and the protons of the adjacent chloroethyl group (-O-CH₂-). The intensity of such a cross-peak would be inversely proportional to the sixth power of the distance between these protons, providing evidence for a specific rotational conformation around the C-O bond of the ester. columbia.edu The choice between NOESY and ROESY would depend on the molecular weight of the compound and the solvent used, as these factors determine the correlation time and the nature of the NOE effect. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. missouri.edu For this compound, with a molecular formula of C₈H₉Cl₃O₄, HRMS would be used to confirm this composition. The presence of three chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉Cl₃O₄ |

| Calculated Monoisotopic Mass ([M]⁺˙) | 289.9515 Da |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable structural information. researchgate.net For this compound, a plausible fragmentation pathway would involve characteristic losses of the side chains and cleavages at the ester functional groups.

A primary fragmentation would likely be the loss of a chloroethyl radical (•CH₂CH₂Cl) or ethylene (B1197577) dichloride. Another common pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. The presence of chlorine atoms would give any chlorine-containing fragments a distinctive isotopic signature.

| Predicted m/z | Proposed Fragment Identity | Plausible Origin |

|---|---|---|

| 227.98 | [M - CH₂CH₂Cl]⁺ | Loss of a chloroethyl radical |

| 198.96 | [M - OCH₂CH₂Cl]⁺ | Cleavage of the ester C-O bond |

| 148.96 | [C₄HClO₂]⁺ | Acylium ion from cleavage of both ester groups |

| 63.01 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For this compound, the key functional groups that would give rise to characteristic bands include the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C), the carbon-oxygen (C-O) single bonds of the ester, and the carbon-chlorine (C-Cl) bonds. The conjugation of the double bond with the carbonyl groups in this α,β-unsaturated ester system would be expected to lower the C=O stretching frequency compared to a saturated ester. libretexts.org

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O Stretch | α,β-Unsaturated Ester | 1725 - 1740 | Strong | Medium |

| C=C Stretch | Alkene | 1630 - 1650 | Medium | Strong |

| C-O Stretch | Ester | 1250 - 1300 (asymmetric) 1050 - 1150 (symmetric) | Strong | Weak |

| C-Cl Stretch | Alkyl Halide | 650 - 750 | Strong | Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, byproducts, and other impurities.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC would be suitable for determining its purity. A halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), would offer high sensitivity for this chlorinated molecule. nih.govresearchgate.net The choice of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be crucial for achieving good resolution.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile alternative, especially if the compound has limited thermal stability or volatility. A reversed-phase C18 column is commonly used for the separation of moderately polar organic compounds. researchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection could be achieved using a UV detector, as the maleic acid moiety contains a chromophore.

Illustrative GC and LC Parameters for Analysis of Related Compounds:

| Parameter | Gas Chromatography (Illustrative) | Liquid Chromatography (Illustrative) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Injector Temp. | 250 °C | N/A |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Isocratic or gradient elution with water/acetonitrile |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | UV-Vis Detector (e.g., at 210 nm) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen | N/A |

| Flow Rate | 1 mL/min | 1 mL/min |

This table presents typical starting parameters for the analysis of chlorinated esters and may require optimization for "this compound".

Coupling chromatography with mass spectrometry provides structural information, enabling definitive identification of the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the mass spectrometer would fragment the "this compound" molecule in a predictable manner. The resulting mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragment ions. For a bis(2-chloroethyl) ester, one would expect to see fragments corresponding to the loss of chloroethyl groups, the carboxylic acid backbone, and other specific cleavages. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key indicator in the mass spectrum for identifying chlorine-containing fragments. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds. researchgate.net Using a soft ionization technique like electrospray ionization (ESI), it is often possible to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, providing further structural details. researchgate.net For "this compound," fragmentation might involve the loss of the 2-chloroethyl groups and cleavage of the ester linkages.

Expected Mass Spectrometric Data for Structurally Similar Compounds:

| Technique | Ionization Mode | Expected Key Fragments/Adducts |

| GC-MS | Electron Ionization (EI) | Molecular ion (M⁺), [M-Cl]⁺, [M-OCH₂CH₂Cl]⁺, fragments of the chloromaleic acid backbone. |

| LC-MS | Electrospray Ionization (ESI+) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |

This table is predictive and based on the general fragmentation patterns of chlorinated esters.

X-Ray Crystallography for Solid-State Structure Determination

Should "this compound" be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined. For a molecule like "this compound," X-ray crystallography would reveal the planarity of the maleic acid core, the orientation of the ester groups, and the conformation of the 2-chloroethyl chains. Studies on maleic acid and its derivatives have shown that they can crystallize in various systems, and understanding these packing forces is crucial. researchgate.netrsc.org

Illustrative Crystallographic Data for a Related Dicarboxylic Acid Derivative:

| Parameter | Example Value (for a hypothetical crystalline ester) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 12.3 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

This data is purely illustrative and represents a possible outcome for a crystalline organic molecule of similar size.

Theoretical and Computational Chemistry Studies of Chloromaleic Acid Bis 2 Chloroethyl Ester

Quantum Chemical Calculations of Electronic Structure

No specific studies on the quantum chemical calculations of the electronic structure of chloromaleic acid bis(2-chloroethyl) ester have been identified.

There are no available research findings that apply Density Functional Theory (DFT) to analyze the molecular orbitals or predict the reactivity of this compound.

Information regarding the theoretical calculation of spectroscopic parameters for this compound is not present in the surveyed literature.

Molecular Dynamics Simulations

No published molecular dynamics simulations for this compound were found.

There is no available data from conformational analysis or studies on the intermolecular interactions of this compound.

Research on the effects of solvents on the reactivity of this compound through computational methods has not been reported.

Reaction Pathway Modeling and Transition State Identification

No studies concerning the modeling of reaction pathways or the identification of transition states for this compound are currently available.

Due to the limited availability of specific scientific literature on "this compound," this article cannot be generated at this time.

Extensive searches for this specific chemical compound did not yield sufficient detailed information regarding its applications in chemical synthesis, materials science, or as a precursor for agrochemicals as outlined in the requested structure. The available data primarily pertains to related but structurally distinct compounds, and extrapolating this information would be scientifically inaccurate and would not adhere to the strict focus on "this compound."

Further research is required to be published in the scientific domain on this particular ester to provide a thorough and accurate article based on the requested outline.

Information regarding "this compound" as a precursor in the synthesis of biologically active compounds is not available in the reviewed scientific literature.

Following a comprehensive search of scientific databases and chemical literature, no specific information or research findings were identified for the chemical compound "this compound." Consequently, there is no available data on its applications in chemical synthesis and materials science, nor on its specific use as a precursor in the chemical synthesis of biologically active compounds.

The search included queries for the synthesis, reactions, and applications of this specific ester, as well as broader searches for reactions involving its likely precursors, such as chloromaleic acid or chloromaleic anhydride (B1165640) with 2-chloroethanol (B45725). Despite these extensive efforts, no research articles, patents, or other scientific publications were found that describe the preparation or use of "this compound" for the specified purpose.

Therefore, the requested article, with its detailed sections and data tables on the applications of this compound, cannot be generated based on currently accessible scientific knowledge.

Future Research Directions and Unexplored Chemical Spaces for Chloromaleic Acid Bis 2 Chloroethyl Ester

Development of Novel Catalytic Transformations

The carbon-carbon double bond in the chloromaleate backbone is a prime target for various catalytic transformations. Its electron-deficient nature, accentuated by the presence of the chlorine atom and two ester groups, makes it an excellent Michael acceptor.

Future research could focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the double bond could lead to the synthesis of a wide array of chiral building blocks. Organocatalysis, particularly using chiral amines or phosphines, could be a fruitful avenue. organic-chemistry.org

Cross-Coupling Reactions: The vinyl chloride moiety offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This would allow for the introduction of a diverse range of substituents, leading to novel classes of substituted fumarates and maleates.

Isomerization Catalysis: Catalytic isomerization of the maleate (B1232345) (Z-isomer) to the corresponding fumarate (B1241708) (E-isomer) derivative could be of significant interest. organic-chemistry.orgresearchgate.net Zwitterionic organocatalysts have shown effectiveness in catalyzing such isomerizations for other maleic acid diesters. organic-chemistry.orgresearchgate.net

Table 1: Hypothetical Catalytic Transformations of Chloromaleic Acid Bis(2-chloroethyl) Ester

| Reaction Type | Catalyst | Potential Product | Significance |

| Asymmetric Michael Addition | Chiral Squaramide | Chiral substituted succinate (B1194679) | Access to enantiopure building blocks |

| Suzuki Coupling | Palladium(0) complex | Aryl-substituted maleate ester | Synthesis of novel functional molecules |

| Isomerization | Zwitterionic Catalyst | Fumaric acid bis(2-chloroethyl) ester | Access to the trans-isomer with different properties |

Exploration of Electrochemical and Photochemical Reactivity

The electrochemical and photochemical behavior of this compound remains an uncharted area. The presence of multiple reducible and photochemically active sites suggests a rich and complex reactivity profile.

Electrochemical Reduction: The carbon-chlorine bond and the activated double bond are both susceptible to electrochemical reduction. Controlled-potential electrolysis could offer a selective method for dehalogenation or for the generation of radical anions, which could then participate in dimerization or other coupling reactions.

Photochemical [2+2] Cycloadditions: The electron-deficient double bond is a potential candidate for [2+2] cycloaddition reactions with electron-rich alkenes upon photochemical activation. This could provide a direct route to highly functionalized cyclobutane (B1203170) derivatives.

Photoinitiated Radical Reactions: The 2-chloroethyl ester groups could undergo photoinduced homolytic cleavage of the carbon-chlorine bond to generate radicals. These radicals could initiate polymerization or participate in other radical-mediated transformations.

Integration into Flow Chemistry Systems for Scalable Synthesis

The synthesis and subsequent transformations of this compound could greatly benefit from the application of flow chemistry. The enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates make flow systems particularly suitable for reactions involving this compound.

Potential advantages include:

Improved Safety: The controlled mixing and rapid heat dissipation in flow reactors would mitigate the risks associated with potentially exothermic reactions.

Higher Yields and Purity: Precise control over residence time and temperature can minimize the formation of byproducts, leading to cleaner reaction profiles and simplified purification.

Scalability: The seamless scalability of flow processes would be advantageous for the potential industrial production of this compound or its derivatives.

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Reaction of this compound

| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |

| Reaction Time | Hours | Minutes |

| Yield | Moderate | High |

| Purity | Good | Excellent |

| Scalability | Limited | High |

Design of Advanced Materials Based on the Compound's Structure

The presence of multiple reactive sites in this compound makes it an attractive building block for the design of advanced materials with tailored properties.

Polymer Synthesis: The double bond can participate in polymerization reactions, potentially leading to novel polyesters with pendant chloroethyl groups. These chloroethyl groups could then be used for post-polymerization modification, allowing for the introduction of various functionalities.

Crosslinking Agent: The two 2-chloroethyl ester groups can act as crosslinking agents for polymers containing nucleophilic functional groups (e.g., amines, thiols). This could be utilized to create robust and chemically resistant polymer networks. Maleic anhydride (B1165640), a related compound, is used in the synthesis of unsaturated polyester (B1180765) resins. researchgate.net

Functional Coatings: The compound's reactivity could be exploited to develop functional coatings with enhanced adhesion, flame retardancy (due to the chlorine content), or other desirable properties.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, offer a powerful strategy for the rapid generation of molecular complexity. The electrophilic nature of the double bond in this compound makes it a promising substrate for MCRs.

For instance, it could potentially participate in:

Passerini-type Reactions: In the presence of an isocyanide and a carboxylic acid, the ester could potentially undergo a Passerini-type reaction, although this would be a non-classical application.

Ugi-type Reactions: A more plausible scenario would involve its use as an electrophilic component in a sequence that generates a key intermediate for a subsequent Ugi reaction.

Michael Addition-Initiated MCRs: The compound could act as a Michael acceptor to initiate a cascade of reactions with other nucleophiles and electrophiles present in the reaction mixture, leading to the formation of complex heterocyclic structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.